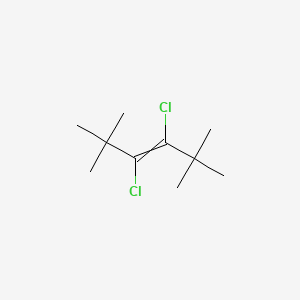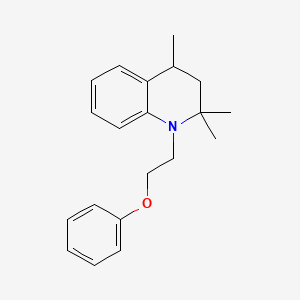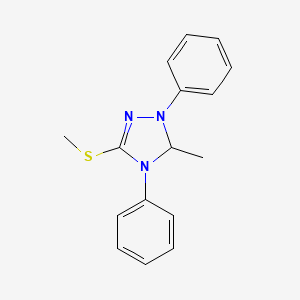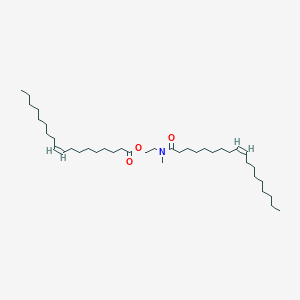
3,4-Dichloro-2,2,5,5-tetramethylhex-3-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dichloro-2,2,5,5-tetramethylhex-3-ene is an organic compound with the molecular formula C10H18Cl2 It is a derivative of hexene, characterized by the presence of two chlorine atoms at the 3rd and 4th positions and four methyl groups at the 2nd and 5th positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-2,2,5,5-tetramethylhex-3-ene can be achieved through several methods. One common approach involves the chlorination of 2,2,5,5-tetramethylhex-3-ene. The reaction typically requires a chlorinating agent such as chlorine gas (Cl2) or sulfuryl chloride (SO2Cl2) under controlled conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.
化学反应分析
Types of Reactions
3,4-Dichloro-2,2,5,5-tetramethylhex-3-ene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the double bond can yield saturated derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Major Products Formed
Substitution: Formation of 3,4-dihydroxy-2,2,5,5-tetramethylhex-3-ene.
Oxidation: Formation of 3,4-dichloro-2,2,5,5-tetramethylhexan-3-one.
Reduction: Formation of 3,4-dichloro-2,2,5,5-tetramethylhexane.
科学研究应用
3,4-Dichloro-2,2,5,5-tetramethylhex-3-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3,4-Dichloro-2,2,5,5-tetramethylhex-3-ene depends on its interaction with molecular targets. The presence of chlorine atoms and methyl groups can influence its reactivity and binding affinity to various enzymes and receptors. The compound may act by modifying the activity of these targets through covalent or non-covalent interactions, leading to changes in cellular pathways and biological responses.
相似化合物的比较
Similar Compounds
2,2,5,5-Tetramethylhex-3-ene: Lacks the chlorine atoms, making it less reactive in substitution reactions.
3,4-Dichloro-2,2,5,5-tetramethylhexane: Saturated version, differing in reactivity and physical properties.
3,4-Dichloro-2,2,5,5-tetramethylhexan-3-one: Oxidized form, with different chemical behavior and applications.
Uniqueness
3,4-Dichloro-2,2,5,5-tetramethylhex-3-ene is unique due to its specific substitution pattern and the presence of both chlorine and methyl groups. This combination imparts distinct chemical properties, making it valuable for targeted applications in synthesis and research.
属性
CAS 编号 |
55949-55-8 |
|---|---|
分子式 |
C10H18Cl2 |
分子量 |
209.15 g/mol |
IUPAC 名称 |
3,4-dichloro-2,2,5,5-tetramethylhex-3-ene |
InChI |
InChI=1S/C10H18Cl2/c1-9(2,3)7(11)8(12)10(4,5)6/h1-6H3 |
InChI 键 |
BTVBTKCMMVPQIM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C(=C(C(C)(C)C)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Piperidinone, 1-[3-[2-(4-fluorophenyl)-1,3-dioxolan-2-yl]propyl]-](/img/structure/B14645122.png)



![2-[Chloro(nitro)methylidene]-1-methylimidazolidine](/img/structure/B14645158.png)
![3-(3,3-Dimethylbicyclo[2.2.1]heptan-2-ylidene)propan-1-ol](/img/structure/B14645160.png)
![4,4'-[1,3-Phenylenebis(oxy)]di(2-benzofuran-1,3-dione)](/img/structure/B14645164.png)
![Bicyclo[2.2.1]heptan-2-one,7,7-trimethyl-, (1R)-](/img/structure/B14645171.png)


![N-[(1,3-Benzothiazol-2-yl)(methyl)carbamoyl]formamide](/img/structure/B14645191.png)

![N-[2-(4-aminoanilino)ethyl]acetamide;sulfuric acid](/img/structure/B14645199.png)

